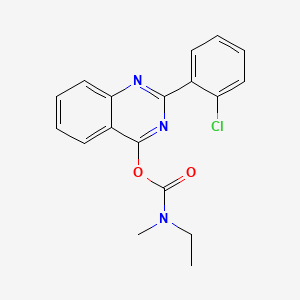
Quinazoline derivative 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline derivative 7 is a member of the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications. These compounds are known for their roles in medicinal chemistry, particularly in the development of drugs with anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivative 7 typically involves the reaction of anthranilic acid with various aldehydes or ketones under acidic or basic conditions. One common method is the Povarov reaction, which involves the condensation of aniline with an aldehyde and an electron-rich alkene to form the quinazoline core . Other methods include microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis .
Industrial Production Methods: Industrial production of quinazoline derivatives often employs large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of catalysts and automated systems helps in achieving efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: Quinazoline derivative 7 undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can convert quinazoline derivatives into their corresponding quinazolinones.
Reduction: Reduction reactions can modify the quinazoline core, leading to the formation of dihydroquinazolines.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinazolinones, dihydroquinazolines, and various substituted quinazolines, each with distinct biological activities .
Scientific Research Applications
Quinazoline derivative 7 has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Quinazoline derivatives are investigated for their anticancer, antibacterial, and anti-inflammatory properties.
Industry: These compounds find applications in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of quinazoline derivative 7 involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, some quinazoline derivatives inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression. By blocking these enzymes, quinazoline derivatives can prevent the proliferation of cancer cells and induce apoptosis . Additionally, these compounds may interact with other molecular targets, such as DNA and proteins, to exert their therapeutic effects .
Comparison with Similar Compounds
Quinazolinone: Similar to quinazoline but with an additional carbonyl group, known for its sedative and hypnotic properties.
Quinoxaline: Another nitrogen-containing heterocyclic compound with similar biological activities but a different core structure.
Cinnoline: A heterocyclic compound with a similar structure but different pharmacological properties.
Uniqueness of Quinazoline Derivative 7: this compound stands out due to its specific substitution pattern, which imparts unique biological activities and therapeutic potential. Its ability to selectively inhibit certain enzymes and receptors makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C18H16ClN3O2 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)quinazolin-4-yl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C18H16ClN3O2/c1-3-22(2)18(23)24-17-13-9-5-7-11-15(13)20-16(21-17)12-8-4-6-10-14(12)19/h4-11H,3H2,1-2H3 |
InChI Key |
PBHDUERHMVFHLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)OC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,3-d]pyrimidine derivative 33](/img/structure/B10836090.png)
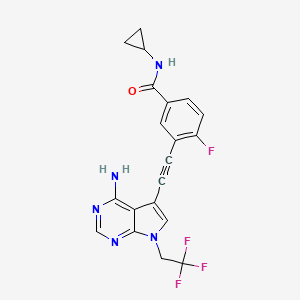
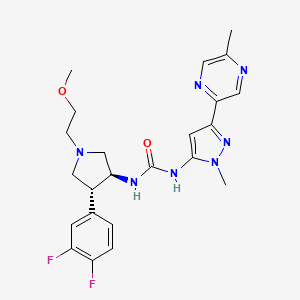
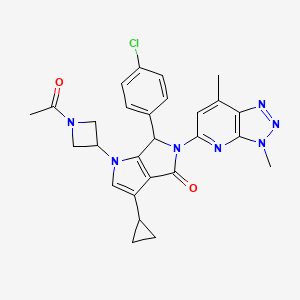
![1-[1-(2-methoxyethyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea](/img/structure/B10836105.png)
![Pyrrolo[2,3-d]pyrimidine derivative 18](/img/structure/B10836111.png)
![Pyrrolo[2,3-d]pyrimidine derivative 30](/img/structure/B10836121.png)
![Pyrrolo[2,3-d]pyrimidine derivative 27](/img/structure/B10836129.png)
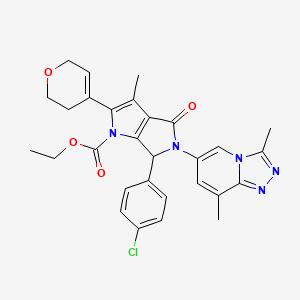
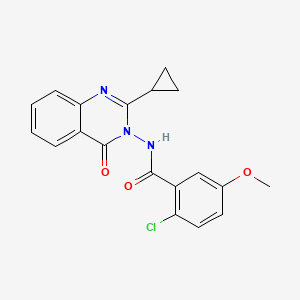
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[5-[4-(2-methoxyethoxy)phenyl]-2-methylpyrazol-3-yl]urea](/img/structure/B10836152.png)
![Pyrrolo[2,3-d]pyrimidine derivative 20](/img/structure/B10836157.png)
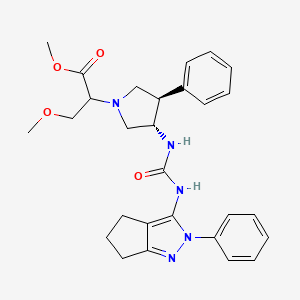
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-(4-fluorophenyl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]urea](/img/structure/B10836173.png)
